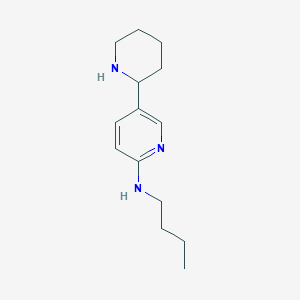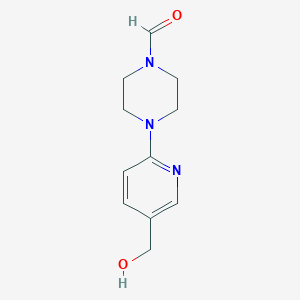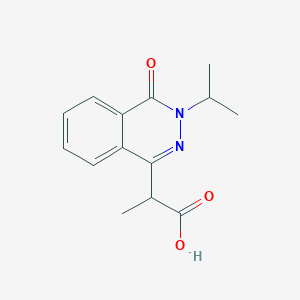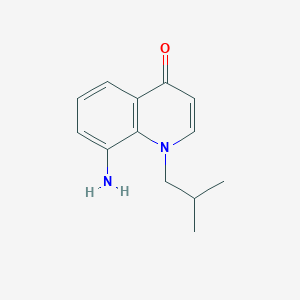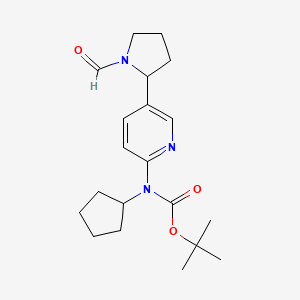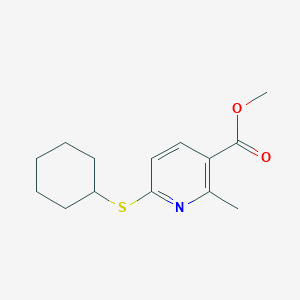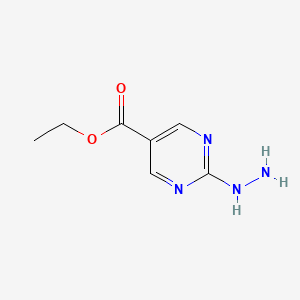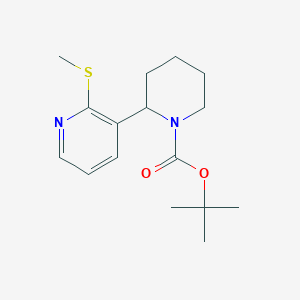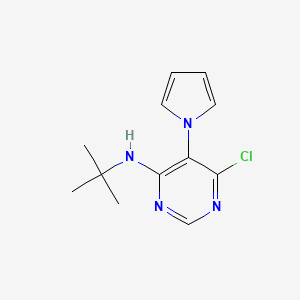
N-(tert-Butyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a tert-butyl group, a chlorine atom, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Substitution with Pyrrole: The pyrrole ring can be introduced via a nucleophilic substitution reaction, where the chlorine atom is replaced by the pyrrole group in the presence of a base such as sodium hydride.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide and a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-Butyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of N-(tert-Butyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(tert-Butyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(tert-Butyl)-6-chloro-5-(1H-pyrazol-1-yl)pyrimidin-4-amine
- N-(tert-Butyl)-6-chloro-5-(1H-imidazol-1-yl)pyrimidin-4-amine
- N-(tert-Butyl)-6-chloro-5-(1H-triazol-1-yl)pyrimidin-4-amine
Uniqueness
N-(tert-Butyl)-6-chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C12H15ClN4 |
|---|---|
Poids moléculaire |
250.73 g/mol |
Nom IUPAC |
N-tert-butyl-6-chloro-5-pyrrol-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C12H15ClN4/c1-12(2,3)16-11-9(10(13)14-8-15-11)17-6-4-5-7-17/h4-8H,1-3H3,(H,14,15,16) |
Clé InChI |
CXSHYOIEFSNCFM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC1=C(C(=NC=N1)Cl)N2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


